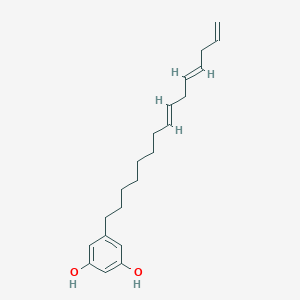![molecular formula C21H23N3O2S B227365 N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)
N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is not fully understood. However, it is believed to act on various cellular signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been found to have a range of biochemical and physiological effects. For example, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide in lab experiments is that it has been found to have low toxicity. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including inflammatory bowel disease and oxidative stress-related diseases. Further studies are needed to fully understand its mechanism of action and potential applications. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 3-methylphenol and ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with thioacetic acid to form 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}acetic acid. The final step involves the reaction of this intermediate with cyclopropylamine and 1H-benzimidazole-1-acetic acid to form the target compound.
Applications De Recherche Scientifique
N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, studies have shown that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease.
Propriétés
Nom du produit |
N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide |
|---|---|
Formule moléculaire |
C21H23N3O2S |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-cyclopropyl-2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C21H23N3O2S/c1-15-5-4-6-17(13-15)26-11-12-27-21-23-18-7-2-3-8-19(18)24(21)14-20(25)22-16-9-10-16/h2-8,13,16H,9-12,14H2,1H3,(H,22,25) |
Clé InChI |
IYBYKBWNNMBRDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4 |
SMILES canonique |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)
